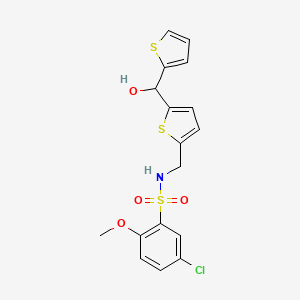
5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClNO4S3 and its molecular weight is 429.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide, identified by its CAS number 1421456-84-9, is a sulfonamide derivative with a complex thiophene-based structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN1O4S3, with a molecular weight of approximately 430.0 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₁O₄S₃ |
| Molecular Weight | 430.0 g/mol |
| CAS Number | 1421456-84-9 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related thiophene derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers.
In vitro assays demonstrated that these compounds can induce apoptosis and disrupt the cell cycle, particularly at the G2/M phase. The mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests that it may act as a modulator of the immune response, making it a candidate for treating inflammatory diseases .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, docking studies suggest that it may interact with key proteins involved in cancer progression and inflammation, such as tubulin and various kinases involved in inflammatory signaling pathways .
Case Studies and Research Findings
- Cell Proliferation Inhibition : A study evaluated the cytotoxic effects of thiophene derivatives on various cancer cell lines (e.g., NCI-H23, HCT-15). The results indicated that these compounds could reduce cell viability significantly, with IC50 values ranging from low micromolar concentrations .
- Inflammation Model : In an experimental model of inflammation, treatment with this compound led to a marked reduction in serum levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
- Docking Simulations : Computational studies have provided insights into the binding affinities of this compound with target proteins involved in cancer and inflammation. The results suggest strong interactions with the colchicine binding site on tubulin, which is critical for its antitumor activity .
Propiedades
IUPAC Name |
5-chloro-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S3/c1-23-13-6-4-11(18)9-16(13)26(21,22)19-10-12-5-7-15(25-12)17(20)14-3-2-8-24-14/h2-9,17,19-20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTQAOWFDFWUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














